molecular formula C13H18N2O2 B6811479 N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide

N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide

Cat. No.: B6811479
M. Wt: 234.29 g/mol
InChI Key: NZBJKOFTQQUXCK-LLVKDONJSA-N
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Description

“N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide” is a synthetic organic compound that belongs to the class of amides This compound features a pyridine ring substituted with two methyl groups at the 2 and 4 positions, and an oxolane ring attached to an acetamide group

Properties

IUPAC Name

N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-3-5-14-10(2)13(9)15-12(16)7-11-4-6-17-8-11/h3,5,11H,4,6-8H2,1-2H3,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBJKOFTQQUXCK-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)NC(=O)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC=C1)C)NC(=O)C[C@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide” typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2,4-dimethylpyridine, is synthesized through the alkylation of pyridine with methyl halides under basic conditions.

    Attachment of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the pyridine derivative.

    Formation of the Acetamide Group: The final step involves the acylation of the oxolane-pyridine intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxolane ring or the acetamide group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield pyridine carboxylic acids, while reduction of the acetamide group may produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide: can be compared with other pyridine derivatives or oxolane-containing compounds.

    2,4-Dimethylpyridine: A simpler analog lacking the oxolane and acetamide groups.

    N-(2,4-dimethylpyridin-3-yl)acetamide: Similar but without the oxolane ring.

    2-[(3R)-Oxolan-3-yl]acetamide: Lacks the pyridine ring.

Uniqueness

The uniqueness of “this compound” lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.

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